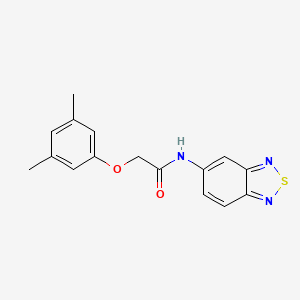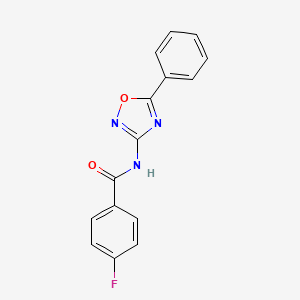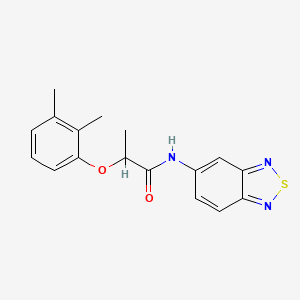![molecular formula C21H19N5O B11330343 7-(2,4-dimethylphenyl)-2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11330343.png)
7-(2,4-dimethylphenyl)-2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-(2,4-dimethylphenyl)-2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system that includes pyrrolo, triazolo, and pyrimidine moieties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-(2,4-dimethylphenyl)-2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine” typically involves multi-step organic reactions. The starting materials often include substituted anilines, furans, and pyrimidines. Key steps in the synthesis may include:
Formation of the Pyrrolo Ring: This can be achieved through cyclization reactions involving substituted anilines and appropriate reagents.
Introduction of the Triazolo Moiety: This step may involve the use of azide compounds and cyclization under specific conditions.
Furan Substitution: The furan ring can be introduced through coupling reactions with furyl derivatives.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including temperature control, use of catalysts, and purification techniques such as chromatography. The scalability of the synthesis process is crucial for industrial applications.
化学反応の分析
Types of Reactions
“7-(2,4-dimethylphenyl)-2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, “7-(2,4-dimethylphenyl)-2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine” is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. Its interaction with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of “7-(2,4-dimethylphenyl)-2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
7-(2,4-dimethylphenyl)-2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of “This compound” lies in its fused ring system and the presence of multiple functional groups
特性
分子式 |
C21H19N5O |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
10-(2,4-dimethylphenyl)-4-(furan-2-yl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C21H19N5O/c1-12-7-8-16(13(2)10-12)26-15(4)14(3)18-20(26)22-11-25-21(18)23-19(24-25)17-6-5-9-27-17/h5-11H,1-4H3 |
InChIキー |
UPGPCAYFRXWINF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CO5)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-chlorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11330268.png)
![1-(4-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)ethanone](/img/structure/B11330270.png)

![(5Z)-1-(4-chlorophenyl)-5-[5-(3,4,5-trimethoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11330279.png)

![2-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11330290.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11330303.png)

![2-(4-fluorophenyl)-7-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11330315.png)
![Methyl 4-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11330320.png)

![N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-2-(2-nitrophenoxy)acetamide](/img/structure/B11330335.png)
